molecular formula C7H10N2O3 B13583660 Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13583660
M. Wt: 170.17 g/mol
InChI Key: OIDPGJHHXXINSG-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 4-position and an aminomethyl group at the 2-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl 2-bromoacetate with an aminomethyl-substituted nitrile in the presence of a base can lead to the formation of the desired oxazole ring. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide, and it is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for precise control over reaction conditions and can handle larger quantities of reactants. Additionally, the use of catalysts to enhance reaction rates and yields is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The aminomethyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site, while the oxazole ring provides additional binding interactions.

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate can be compared to other oxazole derivatives, such as:

    Ethyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate: This compound has a methyl group at the 5-position, which can influence its reactivity and binding properties.

    Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate: The sulfur atom in the thiazole ring can alter the compound’s electronic properties and reactivity compared to the oxygen atom in the oxazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDPGJHHXXINSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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